molecular formula C8H4Br2F2O B13092281 1-(2,5-Dibromo-3,6-difluorophenyl)ethanone

1-(2,5-Dibromo-3,6-difluorophenyl)ethanone

Cat. No.: B13092281
M. Wt: 313.92 g/mol
InChI Key: YZIBDUBTDLORNI-UHFFFAOYSA-N
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Description

1-(2,5-Dibromo-3,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dibromo-3,6-difluorophenyl)ethanone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 3,6-difluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dibromo-3,6-difluorophenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(2,5-dibromo-3,6-difluorophenyl)ethanol.

    Oxidation: Formation of 1-(2,5-dibromo-3,6-difluorophenyl)acetic acid.

Scientific Research Applications

1-(2,5-Dibromo-3,6-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromo-3,6-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dibromo-3,6-difluorophenyl)ethanone is unique due to the specific positions of bromine and fluorine substitutions, which can significantly affect its chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

1-(2,5-dibromo-3,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c1-3(13)6-7(10)5(11)2-4(9)8(6)12/h2H,1H3

InChI Key

YZIBDUBTDLORNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1F)Br)F)Br

Origin of Product

United States

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